molecular formula C17H19ClN4O B2847614 2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097859-32-8

2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2847614
CAS No.: 2097859-32-8
M. Wt: 330.82
InChI Key: XOSIUACIBCHAGK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyrimidinyl group, and a pyrrolidinyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorobenzaldehyde and pyrimidin-2-yl-pyrrolidine, followed by acylation with acetic anhydride. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}acetamide
  • 2-(4-chlorophenyl)-N-{[1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}acetamide
  • 2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-2-yl]methyl}acetamide

Uniqueness

2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-14-6-4-13(5-7-14)11-16(23)21-12-15-3-1-10-22(15)17-19-8-2-9-20-17/h2,4-9,15H,1,3,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSIUACIBCHAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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